Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate
Description
Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (CAS: 2243982-06-9, MFCD27936315) is an organoboron compound featuring a hexanoate ester backbone with a tetramethyl-1,3,2-dioxaborolane (boronate ester) moiety at the terminal carbon. This compound is characterized by its aliphatic chain and ethyl ester group, which confer stability and solubility in organic solvents. With a purity of 95% (Combi-Blocks, PN-1421), it is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, particularly in the synthesis of aliphatic or functionalized organic molecules . The tetramethyl dioxaborolan group enhances stability during storage and reaction conditions, making it a practical reagent in catalytic processes .
Properties
IUPAC Name |
ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO4/c1-6-17-12(16)10-8-7-9-11-15-18-13(2,3)14(4,5)19-15/h6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSFBJGIGUFBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate can be synthesized through various organic synthesis methods. One common approach involves the reaction of hexanoic acid with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and may be carried out in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted boronate esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition of the palladium catalyst to the boronate ester, followed by transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights:
Structural and Electronic Differences: PN-1421 (aliphatic chain) exhibits lower electron density at the boron center compared to aromatic analogs (FM-6349, FM-7221, PN-2292), which may reduce reactivity in couplings requiring electron-rich boronates. However, its aliphatic nature is advantageous for synthesizing non-aromatic targets . FM-6349 (furan core) introduces aromaticity and conjugation, enhancing reactivity in couplings with aryl halides. The furan oxygen may also participate in directing group effects . FM-7221/PN-2292 (indazole/indole cores) are tailored for medicinal chemistry, where the nitrogen-containing heterocycles are critical for bioactivity. Their higher purity (97% for PN-2292) suggests optimized synthesis protocols for sensitive applications .
Reactivity in Cross-Couplings :
- Aliphatic boronates like PN-1421 are less prone to protodeboronation than aromatic analogs but may require optimized catalysts (e.g., Pd with bulky ligands) for efficient coupling .
- Aromatic derivatives (FM-6349, FM-7221, PN-2292) are more reactive in standard Suzuki conditions, enabling rapid bond formation with aryl halides .
Stability and Handling :
- Ethyl esters (PN-1421, FM-6349) offer greater hydrolytic stability compared to methyl esters (e.g., the Boc-protected methyl ester in ), which may degrade under acidic/basic conditions .
- The tetramethyl dioxaborolan group in all compounds ensures air and moisture stability, though prolonged storage of FM-7221/PN-2292 may require inert atmospheres due to their heterocyclic cores .
Synthetic Utility: PN-1421’s aliphatic chain enables access to fatty acid derivatives or polymeric materials, while FM-6349’s furan ring is ideal for constructing conjugated systems . FM-7221 and PN-2292 are specialized for drug discovery, as seen in ’s synthesis of amino acid derivatives with boronate functionality .
Biological Activity
Ethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate is an organoboron compound with significant applications in organic synthesis and potential biological activity. This article provides a comprehensive overview of its biological activity, including its mechanism of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a boronate ester functional group. Its unique structure enhances its reactivity and solubility in various organic solvents, making it a valuable building block in synthetic chemistry .
The primary mechanism of action for this compound involves its role as a boronate ester in cross-coupling reactions. The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds through the following steps:
- Oxidative Addition : The palladium catalyst adds to the boronate ester.
- Transmetalation : A nucleophile displaces the boron atom.
- Reductive Elimination : The final product is formed by the elimination of the palladium complex .
Synthesis Methods
This compound can be synthesized through various methods, typically involving the reaction of hexanoic acid with tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM), often at elevated temperatures to optimize yield .
Medicinal Chemistry
This compound is increasingly recognized for its potential in medicinal chemistry. It is utilized in:
- Synthesis of Pharmaceuticals : The compound serves as a precursor for biologically active molecules.
- Development of Diagnostic Agents : Its boron content is beneficial for certain imaging techniques .
Case Studies
- Case Study on Anticancer Activity :
- Research has demonstrated that derivatives of boronate esters exhibit selective cytotoxicity towards cancer cells. This compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
- A study indicated that compounds similar to this compound can induce apoptosis in tumor cells through mechanisms involving oxidative stress and DNA damage .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
